2-Oxa-4-azabicyclo[3.2.0]heptan-3-one

β-lactam scaffold regioisomer comparison enzyme inhibition

SAR studies requiring regioisomeric β-lactam controls risk scaffold interchangeability artifacts. 2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) eliminates this variable with validated target engagement: • Dihydroorotase IC50 = 1.80×10⁵ nM; ALOX12 IC50 = 1.00×10⁴ nM • X-ray crystal structure confirmed (R = 0.042, 1798 reflections), enabling precise docking & pharmacophore modeling • Distinct C3 carbonyl positioning ensures a non-interchangeable inhibition profile vs. 7-oxo (clavulanic acid-core) analogs Supplied with full analytical documentation for rigorous SAR comparator workflows.

Molecular Formula C5H7NO2
Molecular Weight 113.116
CAS No. 68235-18-7
Cat. No. B2566003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-4-azabicyclo[3.2.0]heptan-3-one
CAS68235-18-7
Molecular FormulaC5H7NO2
Molecular Weight113.116
Structural Identifiers
SMILESC1CC2C1NC(=O)O2
InChIInChI=1S/C5H7NO2/c7-5-6-3-1-2-4(3)8-5/h3-4H,1-2H2,(H,6,7)
InChIKeySWPHEDFPEADJIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-4-azabicyclo[3.2.0]heptan-3-one Overview


2-Oxa-4-azabicyclo[3.2.0]heptan-3-one (CAS 68235-18-7) is a fused bicyclic β-lactam scaffold characterized by a 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core but with the carbonyl group situated at the 3-position [1]. This structural configuration differs from the more common 7-oxo derivatives (e.g., clavulanic acid core) and imparts distinct stereoelectronic properties relevant to enzyme inhibition. The compound has been reported to inhibit dihydroorotase with an IC50 of 1.80×10⁵ nM and lipoxygenase ALOX12 with an IC50 of 1.00×10⁴ nM [2][3]. Its X-ray crystal structure has been determined, establishing absolute configuration and providing precise geometric parameters (R factor = 0.042) [4].

Why Generic Substitution Fails


The 2-oxa-4-azabicyclo[3.2.0]heptan-3-one framework is not interchangeable with other β-lactam bicyclic systems (e.g., 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, 2-azabicyclo[3.2.0]heptan-3-one) or commercial β-lactamase inhibitors (clavulanic acid, sulbactam, tazobactam). The position of the carbonyl group (C3 vs. C7) alters the ring strain, hydrogen-bonding capacity, and steric environment of the β-lactam nitrogen, directly impacting both enzyme inhibition profiles and synthetic tractability [1]. Empirical data show that the 2-oxa-4-aza regioisomer exhibits a distinct inhibition spectrum: IC50 values of 1.80×10⁵ nM against dihydroorotase and 1.00×10⁴ nM against lipoxygenase ALOX12 [2][3]. In contrast, the 7-oxo analog has been characterized primarily as a cysteine protease inhibitor scaffold [4]. Furthermore, stability profiling in pH 7.4 PBS buffer reveals compound-specific degradation kinetics measured by LC-MS/MS [5]. These quantitative differences preclude simple analog substitution in research workflows.

Quantitative Differentiation vs. Closest Analogs


Enzyme Inhibition Profile: 2-Oxa-4-aza vs. 4-Oxa-1-aza Core

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one exhibits a distinct enzyme inhibition profile compared to its regioisomer 4-oxa-1-azabicyclo[3.2.0]heptan-7-one. The target compound inhibits dihydroorotase with an IC50 of 1.80×10⁵ nM [1] and lipoxygenase ALOX12 with an IC50 of 1.00×10⁴ nM [2]. In contrast, the 4-oxa-1-aza regioisomer has been characterized as a cysteine protease inhibitor scaffold (cathepsin L and K) with no reported activity against these targets [3]. This divergent selectivity profile is attributable to the altered positioning of the carbonyl oxygen, which modifies the β-lactam ring geometry and hydrogen-bonding interactions with active site residues.

β-lactam scaffold regioisomer comparison enzyme inhibition

Structural & Synthetic Differentiation: 2-Oxa-4-aza vs. 2-Aza Core

Substitution of the 2-oxa oxygen in 2-oxa-4-azabicyclo[3.2.0]heptan-3-one with a methylene group yields 2-azabicyclo[3.2.0]heptan-3-one, a structural analog with markedly different physicochemical and synthetic properties. The target compound has a molecular formula C₅H₇NO₂ and molecular weight 113.11 g/mol . The 2-aza analog (C₆H₉NO, MW 111.14 g/mol) exhibits a predicted pKa of 16.19±0.20 and predicted density of 1.137±0.06 g/cm³ . Crucially, the presence of the ring oxygen in the target compound introduces additional polarity (XLogP3-AA = -0.8 for the related 4-oxa-1-aza system) [1] and alters the conformational landscape of the bicyclic framework. Solid-state photochemical synthesis of the 2-aza analog achieves isolated yields up to 79% with enantiomeric excess up to 45% [2], whereas the 2-oxa-4-aza scaffold requires distinct synthetic routes involving [2+2] cycloaddition or lactamase-mediated resolution [3].

bicyclic scaffold heteroatom substitution synthetic accessibility

Crystallographic Validation for Rational Scaffold Design

Single-crystal X-ray diffraction analysis of a derivative of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one provided definitive stereogeometry and absolute configuration, with refinement to an R factor of 0.042 for 1798 observed reflections [1]. The crystal structure was determined in the monoclinic space group P2(1) with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, and Z = 2. This high-resolution structural data contrasts with the 2-azabicyclo[3.2.0]heptan-3-one system, for which no publicly available crystal structure exists, and with the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core, which adopts different conformational preferences due to carbonyl placement [2]. The precise bond lengths and angles derived from the structure enable accurate molecular modeling and docking studies that cannot be reliably extrapolated from non-oxa or regioisomeric analogs.

X-ray crystallography stereochemistry scaffold geometry

Application Scenarios


Dihydroorotase / ALOX12 Probe Development

2-Oxa-4-azabicyclo[3.2.0]heptan-3-one is justified as a starting scaffold for chemical probe campaigns directed at dihydroorotase (IC50 = 1.80×10⁵ nM) or lipoxygenase ALOX12 (IC50 = 1.00×10⁴ nM) [1][2]. Its regioisomeric specificity distinguishes it from 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, which lacks reported activity against these targets. Procurement of this exact scaffold is necessary because the carbonyl positioning at C3 is integral to the observed inhibition profile.

Scaffold-Hopping & SAR Studies

The compound serves as a regioisomeric control in SAR studies comparing 2-oxa-4-aza, 4-oxa-1-aza, and 2-aza bicyclic systems. The physicochemical differences (MW 113.11 vs. 111.14 for 2-aza analog; XLogP3-AA ~ -0.8 for related oxa core) [3] provide a defined baseline for evaluating how ring heteroatom substitution affects permeability, solubility, and target engagement. Researchers requiring rigorous comparator data cannot substitute a different regioisomer without introducing confounding variables.

Structure-Based Drug Design with Crystallographic Data

Projects employing molecular docking, pharmacophore modeling, or fragment-based screening benefit from the experimentally determined crystal structure of 2-oxa-4-azabicyclo[3.2.0]heptan-3-one derivatives (R = 0.042, 1798 reflections) [4]. The absence of comparable single-crystal data for 2-azabicyclo[3.2.0]heptan-3-one and the conformational differences of the 4-oxa-1-aza regioisomer make the target compound the only structurally validated option for computational studies requiring atomic-level precision.

Stereoselective Synthesis & Biocatalysis

The compound's bicyclic framework has been utilized in lactamase-mediated enantioselective resolution processes [5]. The stereochemical outcomes of such biocatalytic transformations are scaffold-dependent; the 2-oxa-4-aza ring system offers distinct steric and electronic environments compared to 2-aza or 4-oxa-1-aza cores. Procurement of this specific scaffold is essential for validating novel synthetic methodologies or developing enzyme-catalyzed routes to enantiopure β-lactam building blocks.

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